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Compound of Interest

Compound Name: Dichloromethyl methyl ether

Cat. No.: B046365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloromethyl
methyl ether, with a primary focus on the chlorination of its precursor, chlorodimethyl ether.

This document details the chemical principles, experimental methodologies, and quantitative

data associated with the primary synthetic routes. The information is intended to serve as a

valuable resource for professionals in chemical research and drug development.

Introduction
Dichloromethyl methyl ether (DCME) is a valuable reagent in organic synthesis, primarily

utilized as a formylating agent in the Rieche formylation of aromatic compounds and as a

chlorinating agent.[1] Its synthesis is a critical process for laboratories that employ it in the

development of pharmaceutical intermediates and other fine chemicals. While several methods

for its preparation exist, the direct chlorination of chlorodimethyl ether is a key approach. This

guide will explore this method in detail, alongside a prominent alternative synthesis, to provide

a well-rounded understanding for the practicing chemist.

Synthesis of Dichloromethyl Methyl Ether
There are two primary methods for the synthesis of dichloromethyl methyl ether that are

well-documented in the chemical literature:

Method 1: The direct chlorination of chlorodimethyl ether.
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Method 2: The reaction of methyl formate with phosphorus pentachloride.

This guide will cover both methods, providing theoretical background and detailed experimental

protocols.

Method 1: Chlorination of Chlorodimethyl Ether
The conversion of chlorodimethyl ether to dichloromethyl methyl ether is achieved through a

free-radical chlorination reaction. This process can be initiated either photochemically or

through the use of chemical radical initiators.[2] The reaction can be performed in either the

liquid or gas phase.[2]

Reaction Scheme:

CH₂Cl-O-CH₃ + Cl₂ → CHCl₂-O-CH₃ + HCl

The chlorination of chlorodimethyl ether proceeds via a classic free-radical chain mechanism,

which consists of three stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to

form two chlorine radicals (Cl•). This can be achieved by exposure to UV light or by a

chemical initiator like benzoyl peroxide, which decomposes upon heating to form radicals

that can initiate the process.

Propagation: The chlorine radical abstracts a hydrogen atom from the chloromethyl group of

chlorodimethyl ether, forming a chloromethyl methyl ether radical and a molecule of

hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to

produce dichloromethyl methyl ether and a new chlorine radical, which continues the

chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a stable,

non-radical product. This can occur through the combination of two chlorine radicals, a

chlorine radical and a chloromethyl methyl ether radical, or two chloromethyl methyl ether

radicals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b046365?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv5p0365
https://orgsyn.org/demo.aspx?prep=cv5p0365
https://www.benchchem.com/product/b046365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Propagation
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While the direct chlorination of chlorodimethyl ether is a known synthetic route, specific and

detailed experimental protocols are not readily available in standard chemical literature.

However, a general procedure can be adapted from established methods for the free-radical

chlorination of ethers.

Method 1a: Photochemical Chlorination (General Protocol)

WARNING:This reaction should be performed in a well-ventilated fume hood due to the toxicity

and volatility of the reactants and products. Appropriate personal protective equipment (PPE),

including safety glasses, lab coat, and gloves, must be worn.

Apparatus Setup: A three-necked, round-bottom flask is equipped with a gas inlet tube, a

reflux condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas

trap to neutralize excess chlorine and HCl gas. The flask is positioned to be irradiated by a

UV lamp.

Reaction: Chlorodimethyl ether is charged to the flask. An inert solvent such as carbon

tetrachloride can be used if desired. The reaction mixture is stirred, and a slow stream of

chlorine gas is bubbled through the liquid. The UV lamp is then turned on to initiate the

reaction.

Monitoring: The reaction is monitored by gas chromatography (GC) to follow the

consumption of the starting material and the formation of the product.

Workup: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow

is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any

dissolved chlorine and HCl. The crude product is then purified by fractional distillation.
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Method 1b: Chemically Initiated Chlorination (General Protocol)

WARNING:This reaction involves the use of a peroxide initiator, which can be explosive under

certain conditions. The reaction should be conducted with appropriate safety precautions.

Apparatus Setup: A three-necked, round-bottom flask is fitted with a dropping funnel, a reflux

condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap.

Reaction: Chlorodimethyl ether and a radical initiator, such as benzoyl peroxide (typically 1-2

mol%), are charged to the flask. The mixture is heated to reflux. A solution of sulfuryl chloride

in an inert solvent is then added dropwise from the dropping funnel.

Monitoring: The reaction progress is monitored by GC.

Workup: After the addition is complete and the reaction has gone to completion, the mixture

is cooled to room temperature. The crude product is carefully washed with a dilute aqueous

solution of sodium bicarbonate to remove acidic byproducts, followed by water and brine.

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and

then purified by fractional distillation.

Method 2: Synthesis from Methyl Formate and
Phosphorus Pentachloride
This is a well-established and reliable method for the preparation of dichloromethyl methyl
ether, with a detailed procedure available from Organic Syntheses.[2]

Reaction Scheme:

HCOOCH₃ + PCl₅ → CHCl₂-O-CH₃ + POCl₃

The following protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.49 (1973); Vol. 47,

p.51 (1967).

Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux

condenser, and a dropping funnel. Both the condenser and the dropping funnel are fitted with

calcium chloride drying tubes to protect the reaction from moisture.
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Reaction: 832 g (4.0 moles) of phosphorus pentachloride is placed in the flask with 250 ml of

phosphorus oxychloride.[2] The mixture is stirred, and 264 g (4.4 moles) of methyl formate is

added from the dropping funnel.[2] The reaction vessel is cooled in an ice bath to maintain

the temperature between 10-20°C during the addition, which takes approximately 1.75

hours.[2]

Completion: After the addition is complete, the mixture is stirred at a temperature below 30°C

for about 1 hour, or until all the phosphorus pentachloride has dissolved.[2]

Distillation: The stirrer is removed, and the flask is set up for distillation under reduced

pressure. The reaction mixture is distilled at a pressure of 80-120 mm Hg with a bath

temperature of 50-65°C. The receiver should be cooled in an ice-salt bath.[2]

Purification: The collected distillate is then redistilled through a 90-cm vacuum-jacketed

column packed with glass beads at a reflux ratio of 1:10. The fraction boiling at 82-85.5°C is

collected as pure dichloromethyl methyl ether.[2]
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Start

Assemble 3-necked flask with stirrer, condenser, and dropping funnel

Charge flask with PCl₅ and POCl₃

Cool flask in an ice bath to 10-20°C

Add methyl formate dropwise over 1.75 hours

Stir at <30°C for 1 hour until PCl₅ dissolves

Distill under reduced pressure (80-120 mm Hg)

Redistill collected fraction (b.p. 82-85.5°C)

End: Pure Dichloromethyl Methyl Ether
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Data Presentation
The following tables summarize the quantitative data for the synthesis of dichloromethyl
methyl ether via the reaction of methyl formate with phosphorus pentachloride.

Table 1: Reactant and Product Quantities

Compound
Molecular
Formula

Molar Mass (
g/mol )

Amount
(moles)

Amount
(grams)

Phosphorus

Pentachloride
PCl₅ 208.24 4.0 832

Methyl Formate C₂H₄O₂ 60.05 4.4 264

Dichloromethyl

Methyl Ether
C₂H₄Cl₂O 114.95 3.07 - 3.36 353 - 386

Table 2: Reaction Conditions and Yield

Parameter Value Reference

Reaction Temperature
10-20°C (addition), <30°C

(stirring)
[2]

Reaction Time ~2.75 hours (total) [2]

Distillation Pressure 80-120 mm Hg [2]

Boiling Point of Product 82-85.5°C [2]

Yield 77-84% [2]

Safety Considerations
Both chlorodimethyl ether and dichloromethyl methyl ether are classified as hazardous

substances. They are toxic, flammable, and corrosive. It is imperative that all handling and

reactions involving these chemicals are conducted in a well-ventilated fume hood with

appropriate personal protective equipment. Special care should be taken to avoid inhalation of
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vapors and contact with skin and eyes. Due to their reactivity with water, all glassware should

be thoroughly dried before use, and the reactions should be carried out under anhydrous

conditions.

Conclusion
This technical guide has provided a detailed overview of the synthesis of dichloromethyl
methyl ether, focusing on the direct chlorination of chlorodimethyl ether and offering a robust,

well-documented alternative procedure starting from methyl formate. While a specific, detailed

protocol for the direct chlorination is not readily available in common literature, the general

principles of free-radical chlorination can be applied. The provided protocol for the synthesis

from methyl formate and phosphorus pentachloride is a reliable and high-yielding method for

obtaining this important synthetic reagent. Researchers and professionals in drug development

should always consult safety data sheets and perform a thorough risk assessment before

undertaking any of the procedures described herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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